1,1-Diethylguanidine sulfate, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

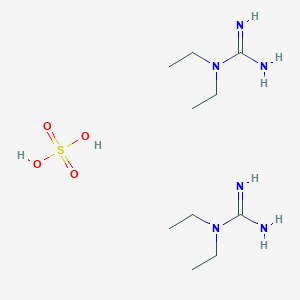

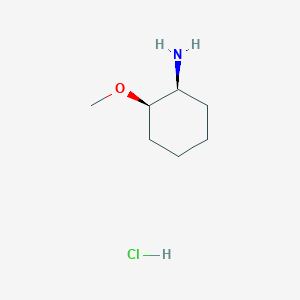

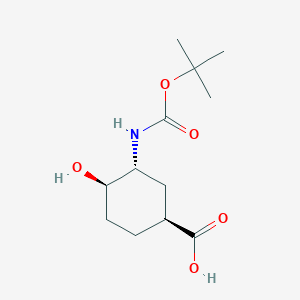

The molecular formula of 1,1-Diethylguanidine sulfate is C5H13N3 . The molecular weight is 328.43 g/mol . The InChI key is UKQVDMIAGTYDFN-UHFFFAOYSA-N .

Chemical Reactions Analysis

1,1-Diethylguanidine sulfate is highly reactive and can easily undergo oxidation, reduction, and ionization reactions. It is used as a reactant in the synthesis of 3-Ethyl-6-methyl-isocytosines .

Physical and Chemical Properties Analysis

1,1-Diethylguanidine sulfate is a stable compound with a melting point of 174-178°C. It is soluble in water, alcohol, and acetone, and it is sparingly soluble in ether. The compound is highly reactive.

Scientific Research Applications

Chemical Reactions and Synthesis

1,1-Diethylguanidine sulfate serves as a key reactant in various chemical syntheses and reactions. It's instrumental in the development of new chemical entities through reactions like cyanosilylation, where it acts as an effective catalyst for the conversion of ketones and aldehydes to cyanohydrin trimethylsilyl ethers, showcasing high yields under solvent-free conditions (Wang et al., 2006). Furthermore, it is pivotal in the synthesis of specialized compounds like 2-Diethylamino-4-hydroxy-6-methylpyrimidine, illustrating its versatility in contributing to diverse chemical syntheses (Yong & Yue, 2001).

Anion Recognition and Separation

The structural analogues of 1,1-Diethylguanidine, such as iminoguanidines and related guanidine derivatives, have shown exceptional capabilities in anion recognition and separation, particularly for environmentally significant processes like sulfate removal from seawater and carbon capture. These compounds exhibit high recognition abilities towards hydrophilic oxyanions through strong and complementary hydrogen bonding, highlighting their potential in addressing critical environmental challenges (Custelcean, 2020).

Advanced Material Development

1,1-Diethylguanidine sulfate and its derivatives are being explored for their role in the development of advanced materials, such as novel guanidinium-based ionic liquids. These ionic liquids demonstrate high absorption capacities for acidic gases like SO2, offering a promising solution for gas capture and environmental protection. Their unique properties and interaction mechanisms with gases provide insight into the design of more efficient and low-cost materials for industrial applications (Lu et al., 2015).

Safety and Hazards

1,1-Diethylguanidine sulfate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep comfortable for breathing . If swallowed, rinse mouth but do not induce vomiting .

Mechanism of Action

Target of Action

N,N-Diethylguanidinium sulphate, also known as 1,1-diethylguanidine hemisulfate or 1,1-Diethylguanidine sulfate, 98%, is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

Biochemical Analysis

Biochemical Properties

N,N-Diethylguanidinium sulphate is a guanidine derivative. Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Guanidines can form hydrogen bonds, their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .

Cellular Effects

Guanidinium-rich scaffolds, like N,N-Diethylguanidinium sulphate, facilitate cellular translocation and delivery of bioactive cargos through biological barriers . This suggests that N,N-Diethylguanidinium sulphate may have a significant impact on cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of guanidines, including N,N-Diethylguanidinium sulphate, involves interactions with the side chains of proteins . Guanidines bind within the intracellular pore of the channel and perturb a hydrophobic subunit interface to stabilize a closed state of the channel .

Metabolic Pathways

Guanidine is a key component in several metabolic pathways, including those involving enzymes or cofactors .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-Diethylguanidine sulfate, 98% involves the reaction of diethylamine with cyanamide followed by treatment with sulfuric acid.", "Starting Materials": [ "Diethylamine", "Cyanamide", "Sulfuric acid" ], "Reaction": [ "Diethylamine is reacted with cyanamide in the presence of a catalyst such as sodium methoxide to form 1,1-Diethylbiguanide.", "1,1-Diethylbiguanide is then treated with sulfuric acid to form 1,1-Diethylguanidine sulfate, 98%.", "The product is then purified by recrystallization from a suitable solvent such as ethanol." ] } | |

CAS No. |

77297-00-8 |

Molecular Formula |

C10H24N6O4S |

Molecular Weight |

324.40 g/mol |

IUPAC Name |

(E)-carbamimidoyl-ethyl-ethylideneazanium;sulfate |

InChI |

InChI=1S/2C5H12N3.H2O4S/c2*1-3-8(4-2)5(6)7;1-5(2,3)4/h2*3H,4H2,1-2H3,(H3,6,7);(H2,1,2,3,4)/q2*+1;/p-2/b2*8-3+; |

InChI Key |

NLMZLFQEKYGWPF-IFGWCFFNSA-L |

Isomeric SMILES |

CC/[N+](=C\C)/C(=N)N.CC/[N+](=C\C)/C(=N)N.[O-]S(=O)(=O)[O-] |

SMILES |

CCN(CC)C(=N)N.CCN(CC)C(=N)N.OS(=O)(=O)O |

Canonical SMILES |

CC[N+](=CC)C(=N)N.CC[N+](=CC)C(=N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)

![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)